molecular formula C2N2O4S B1614899 Sulphonyl diisocyanate CAS No. 4223-09-0

Sulphonyl diisocyanate

Cat. No. B1614899
Key on ui cas rn: 4223-09-0
M. Wt: 148.1 g/mol
InChI Key: BUXTXUBQAKIQKS-UHFFFAOYSA-N
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Patent
US04342587

Procedure details

A mixture of 0.8 g of 2-amino-4,5,6-trimethylpyrimidine, 2.8 g of the crude sulfonyl isocyanate from Example 9 and a few crystals of DABCO in 25 ml of acetonitrile is stirred at room temperature for 16 hours. A small amount of unreacted aminopyrimidine is filtered off and the filtrate concentrated in-vacuo to give a hard glass. Crystallization from methanol gives N,N-diethyl-N'[4,5,6-trimethylpyrimidin-2-yl)aminocarbonyl]-1,2-benzenedisulfonamide as a white solid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N=[C:6]([CH3:8])[C:5](C)=[C:4](C)N=1.[S:11]([N:17]=C=O)(N=C=O)(=[O:13])=[O:12].C1N2[CH2:26][CH2:27]N(CC2)C1>C(#N)C>[C:4]1([S:11]([NH2:17])(=[O:13])=[O:12])[C:5]([S:11]([NH2:17])(=[O:13])=[O:12])=[CH:6][CH:8]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)C)C)C
Name
Quantity
2.8 g
Type
reactant
Smiles
S(=O)(=O)(N=C=O)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A small amount of unreacted aminopyrimidine is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to give a hard glass
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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